![molecular formula C25H30N2O4 B12881858 2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide CAS No. 144175-37-1](/img/structure/B12881858.png)
2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide is a complex organic compound characterized by its unique isoxazole ring structure and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide typically involves the formation of the isoxazole ring followed by the introduction of methoxyphenyl groups and the hexylacetamide moiety. The process generally includes:
Formation of Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Hexylacetamide Moiety: The final step involves the coupling of the isoxazole derivative with hexylacetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid
- 3,4-Bis(4-methoxyphenyl)isoxazole
Uniqueness
2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)-N-hexylacetamide stands out due to its unique combination of methoxyphenyl groups and hexylacetamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
144175-37-1 |
|---|---|
Fórmula molecular |
C25H30N2O4 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-hexylacetamide |
InChI |
InChI=1S/C25H30N2O4/c1-4-5-6-7-16-26-23(28)17-22-24(18-8-12-20(29-2)13-9-18)25(27-31-22)19-10-14-21(30-3)15-11-19/h8-15H,4-7,16-17H2,1-3H3,(H,26,28) |
Clave InChI |
URGVSHVGXWQUPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


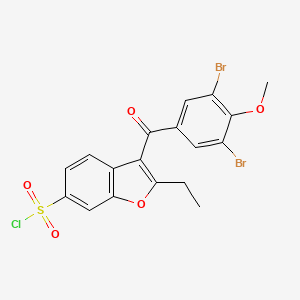

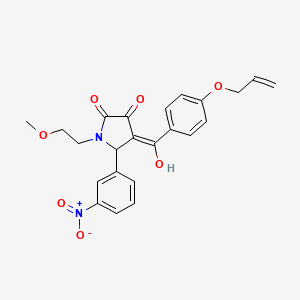
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)


![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
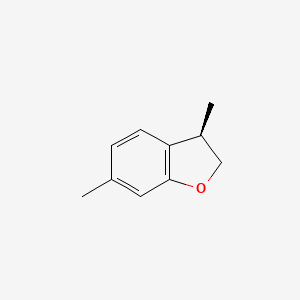
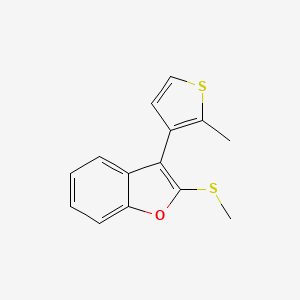
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
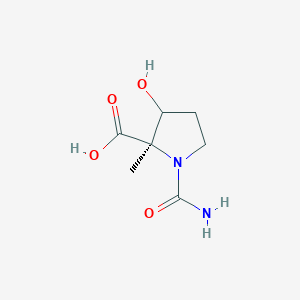
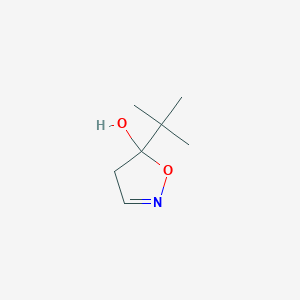
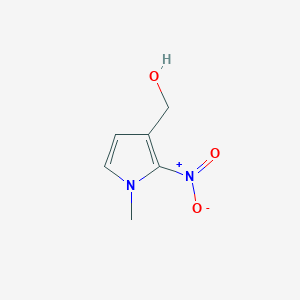
![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
